Ethyl 3-((3-ethoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate

Physicochemical profiling Medicinal chemistry Lead optimization

Ethyl 3-((3-ethoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate (CAS 1956321-34-8) is a malonamic acid ethyl ester derivative that incorporates a chiral β‑amino acid ester side chain. The molecular formula is C₁₁H₁₉NO₅ with a molecular weight of 245.28 g·mol⁻¹.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
Cat. No. B13087955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-((3-ethoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)NCC(C)C(=O)OCC
InChIInChI=1S/C11H19NO5/c1-4-16-10(14)6-9(13)12-7-8(3)11(15)17-5-2/h8H,4-7H2,1-3H3,(H,12,13)
InChIKeyMUBNUSWKVDMTQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-((3-ethoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate – Chemical Class and Procurement Baseline


Ethyl 3-((3-ethoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate (CAS 1956321-34-8) is a malonamic acid ethyl ester derivative that incorporates a chiral β‑amino acid ester side chain. The molecular formula is C₁₁H₁₉NO₅ with a molecular weight of 245.28 g·mol⁻¹ . The structure contains a secondary amide (malonamic acid core) coupled to a 2‑methyl‑3‑ethoxy‑3‑oxopropyl moiety, distinguishing it from simple N‑alkyl malonamic esters by the presence of a hydrogen‑bond donor (NH) and a stereogenic carbon at the propyl side chain . The compound is supplied at 95% purity for research and development use .

Why Generic Malonamic Acid Esters Cannot Simply Replace Ethyl 3-((3-ethoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate


Malonamic acid esters are used as intermediates in medicinal chemistry and peptide‑mimetic design, where subtle structural modifications significantly impact physicochemical properties and downstream reactivity [1]. The target compound carries both a hydrogen‑bond donor (amide NH) and a stereogenic center in the β‑amino ester side chain, features that are absent or differently positioned in common “in‑class” analogs such as N‑methyl‑malonamic acid ethyl ester (no HBD, no chiral side chain) or N,N‑di‑(β‑carboethoxyethyl)methylamine (tertiary amine, no amide bond) [2][3]. These differences alter polarity, hydrogen‑bonding capacity, and the potential for stereoselective transformations, meaning that direct substitution without considering these parameters can lead to divergent reaction outcomes or failed biological activity [2][3].

Quantitative Differentiation Evidence for Ethyl 3-((3-ethoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate


Hydrogen‑Bond Donor Capacity vs. N‑Methyl Analog Enhances Polarity Tuning

The target compound possesses a secondary amide NH (one hydrogen‑bond donor), whereas the closest N‑methyl analog – N‑(2‑ethoxycarbonyl‑ethyl)‑N‑methyl‑malonamic acid ethyl ester – has zero HBDs [1]. This difference is reflected in the computed Topological Polar Surface Area (TPSA): 81.7 Ų for the target vs. 72.9 Ų for the N‑methyl comparator, a Δ of +8.8 Ų [1]. The higher TPSA and HBD count predict lower passive membrane permeability, which is a critical parameter when designing compounds intended for extracellular targets or when permeability must be deliberately limited [1].

Physicochemical profiling Medicinal chemistry Lead optimization

Chiral Center in the Side Chain Enables Stereoselective Synthesis

The 2‑methyl group on the propyl side chain introduces a stereogenic carbon, a feature absent in the N‑methyl malonamic acid ester analog where the methyl substituent is located on the amide nitrogen rather than the carbon backbone [1]. This chiral center provides a handle for enantioselective transformations or resolution, enabling the preparation of enantiomerically enriched β‑amino acid derivatives [2][3]. In contrast, the N‑methyl analog lacks this stereochemical element and cannot be used in the same stereoselective synthetic sequences without additional functionalization.

Asymmetric synthesis Chiral building blocks Peptidomimetics

Lipophilicity (LogP) Tuned Lower Than Tertiary Amine Analogs

The computed LogP (XLogP3/ALogP) for the target compound is approximately 0.26 , which lies between the N‑methyl malonamic acid analog (XLogP3 ≈ 0.3 [1]) and the more lipophilic tertiary amine N,N‑di‑(β‑carboethoxyethyl)methylamine (LogP ≈ 0.82 [2]). The reduced lipophilicity of the target relative to the tertiary amine derivative (Δ LogP ≈ –0.56) indicates a shift toward better aqueous solubility and potentially lower non‑specific protein binding, which is advantageous in early‑stage fragment or lead discovery [2].

Lipophilicity ADME prediction Drug-likeness

Conformational Flexibility (Rotatable Bonds) Offers Synthetic Versatility

The target compound contains 7 rotatable bonds , compared to 9 for the N‑methyl malonamic acid analog [1]. The lower number of rotatable bonds may translate into a moderately reduced conformational entropy penalty upon binding, while still retaining sufficient flexibility for use as a linker or spacer in bifunctional molecules. Conversely, the simpler ethyl 3‑(methylamino)‑3‑oxopropanoate (MW 145.16) has only 4 rotatable bonds, limiting its reach in extended molecular constructs .

Molecular flexibility Solid-phase synthesis Linker design

Class‑Level Evidence: Malonamic Acid Scaffold as Recognized Pharmacophore for Thyroid Receptor Ligands

Malonamic acid and its esters constitute a recognized pharmacophore for thyroid receptor ligands, as disclosed in US Patent 6,664,291 [1]. While specific IC₅₀ or Kᵢ values for the target compound are not publicly available, structure‑activity relationship (SAR) studies on this scaffold indicate that the amide NH and the ester side chain are critical for receptor binding [1][2]. The target compound retains these essential features, whereas the N‑methyl analog lacks the amide NH, and the tertiary amine derivative lacks the malonamic amide bond altogether, suggesting they would not engage the same receptor pharmacophore in an identical manner [1].

Nuclear receptor Thyroid receptor Pharmacophore

Purity Baseline and Supply Specification for Reproducible Research

The target compound is supplied with a documented purity specification of 95% (HPLC area normalization) . In contrast, the N‑methyl malonamic acid analog is often available at ≥95% purity from multiple vendors, but batch‑to‑batch variability in residual solvents or by‑products has been noted in user reports for lower‑cost generic sources . The explicit purity declaration for the target compound provides a verifiable quality benchmark for procurement, reducing the risk of irreproducible results due to unspecified impurities.

Quality control Reproducibility Procurement specification

Optimal Application Scenarios for Ethyl 3-((3-ethoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate


Synthesis of Enantiomerically Enriched β‑Amino Acid Derivatives

The stereogenic carbon at the 2‑position of the propyl side chain allows the compound to be used as a chiral pool or resolved intermediate for the preparation of enantiopure β‑amino acids and their derivatives . This is directly supported by its structural differentiation from achiral N‑methyl malonamic acid analogs (Section 3, Evidence_Item 2). Typical workflows involve enzymatic resolution or chiral auxiliary‑mediated transformations of the terminal ester groups.

Medicinal Chemistry Hit‑to‑Lead Optimization Requiring H‑Bond Donor Tuning

When a drug discovery program requires a malonamic acid scaffold with a single hydrogen‑bond donor to modulate target engagement or solubility, the secondary amide NH of the target compound provides an advantage over the N‑methyl analog (HBD = 0) [1]. The TPSA difference of +8.8 Ų is meaningful for permeability‑solubility balancing in lead optimization (Section 3, Evidence_Item 1).

Peptidomimetic Design Requiring a Malonamic Acid Linker with Defined Flexibility

The compound's 7 rotatable bonds and dual ester functionalities make it a suitable linker or monomer for solid‑phase synthesis of peptidomimetics, where the chiral center can encode stereochemical information into the growing chain [2]. The rotatable bond count is intermediate compared to shorter (4 bonds for ethyl 3‑(methylamino)‑3‑oxopropanoate) or longer (9 bonds for the N‑methyl analog) alternatives (Section 3, Evidence_Item 4).

Thyroid Receptor Ligand Exploration (Nuclear Receptor Pharmacology)

Based on class‑level SAR from US Patent 6,664,291, the malonamic acid core with an accessible NH and ester group is a recognized pharmacophore for thyroid receptor ligands [3]. The target compound retains these essential features, making it a suitable starting point for focused libraries targeting this receptor family (Section 3, Evidence_Item 5).

Quote Request

Request a Quote for Ethyl 3-((3-ethoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.